Cas no 20075-98-3 ((2R)-2,4-Dimethylpentanoic acid)

(2R)-2,4-Dimethylpentanoic acid is a chiral carboxylic acid characterized by its branched alkyl chain and stereogenic center at the C-2 position. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals where enantioselectivity is critical. Its defined stereochemistry ensures high purity and consistency in asymmetric synthesis applications. The branched structure may also influence solubility and reactivity compared to linear analogs. As a chiral intermediate, it offers advantages in the development of optically active compounds, contributing to improved selectivity and performance in target molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
(2R)-2,4-Dimethylpentanoic acid structure
20075-98-3 structure
商品名:(2R)-2,4-Dimethylpentanoic acid
CAS番号:20075-98-3
MF:C7H14O2
メガワット:130.184862613678
CID:4669928

(2R)-2,4-Dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2,4-Dimethylpentanoic acid (ACI)
    • Pentanoic acid, 2,4-dimethyl-, (R)- (ZCI)
    • Valeric acid, 2,4-dimethyl-, (R)-(-)- (8CI)
    • (2R)-2,4-Dimethylpentanoic acid
    • インチ: 1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)/t6-/m1/s1
    • InChIKey: XMKDPSQQDXTCCK-ZCFIWIBFSA-N
    • ほほえんだ: [C@H](C)(C(=O)O)CC(C)C

じっけんとくせい

  • 密度みつど: 0.933±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 210.9±8.0 ºC (760 Torr),
  • フラッシュポイント: 94.5±9.8 ºC,
  • ようかいど: 微溶性(5.6 g/l)(25ºC)、

(2R)-2,4-Dimethylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505206-5.0g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
5g
$4102.0 2023-05-31
Enamine
EN300-6505206-0.1g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
0.1g
$1244.0 2023-05-31
Enamine
EN300-6505206-0.25g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
0.25g
$1300.0 2023-05-31
Enamine
EN300-6505206-10.0g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
10g
$6082.0 2023-05-31
Enamine
EN300-6505206-0.05g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
0.05g
$1188.0 2023-05-31
Enamine
EN300-6505206-1.0g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
1g
$1414.0 2023-05-31
Enamine
EN300-6505206-2.5g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
2.5g
$2771.0 2023-05-31
Enamine
EN300-6505206-0.5g
(2R)-2,4-dimethylpentanoic acid
20075-98-3
0.5g
$1357.0 2023-05-31

(2R)-2,4-Dimethylpentanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Total synthesis of the polyether antibiotic ionomycin
Evans, David A.; Dow, Robert L.; Shih, Thomas L.; Takacs, James M.; Zahler, Robert, Journal of the American Chemical Society, 1990, 112(13), 5290-313

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cupric chloride Solvents: Water ;  23 h, pH 8, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Chemoenzymatic cascade synthesis of optically pure alkanoic acids by using engineered arylmalonate decarboxylase variants
Enoki, Junichi; Muegge, Carolin; Tischler, Dirk; Miyamoto, Kenji; Kourist, Robert, Chemistry - A European Journal, 2019, 25(19), 5071-5076

(2R)-2,4-Dimethylpentanoic acid Raw materials

(2R)-2,4-Dimethylpentanoic acid Preparation Products

(2R)-2,4-Dimethylpentanoic acid 関連文献

(2R)-2,4-Dimethylpentanoic acidに関する追加情報

Introduction to (2R)-2,4-Dimethylpentanoic Acid (CAS No. 20075-98-3)

(2R)-2,4-Dimethylpentanoic acid is a chiral branched-chain carboxylic acid with significant applications in the field of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry and structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical pathways. This compound, identified by the chemical abstracts service number CAS No. 20075-98-3, has garnered attention due to its role in the development of novel therapeutic agents and its utility in industrial processes.

The molecular structure of (2R)-2,4-Dimethylpentanoic acid consists of a five-carbon chain with methyl groups at the second and fourth positions, and a carboxylic acid functional group at one end. The (R) configuration at the second carbon introduces chirality, which is crucial for many biological interactions. This stereochemical feature makes the compound a key building block in the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications to ensure optimal efficacy and minimal side effects.

In recent years, there has been growing interest in the pharmacological properties of chiral carboxylic acids. Studies have demonstrated that the (R)-enantiomer of 2,4-dimethylpentanoic acid exhibits distinct biological activities compared to its (S)-counterpart. For instance, research has shown that this compound may have potential applications in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors. The precise stereochemistry of (2R)-2,4-Dimethylpentanoic acid allows for targeted interactions with biological targets, making it a promising candidate for drug development.

The synthesis of (2R)-2,4-Dimethylpentanoic acid has been optimized through various chemical methodologies, including asymmetric synthesis and enzymatic resolution techniques. These methods leverage the inherent chirality of starting materials or catalysts to produce the desired (R)-enantiomer with high enantiomeric excess. Advances in synthetic chemistry have enabled the production of this compound in larger quantities, making it more accessible for industrial and research applications.

One of the most intriguing aspects of (2R)-2,4-Dimethylpentanoic acid is its role as a precursor in the synthesis of more complex molecules. For example, it can be used to construct advanced intermediates that are further functionalized to produce bioactive compounds. In agrochemicals, derivatives of this compound have shown promise as intermediates for herbicides and pesticides due to their ability to disrupt specific metabolic pathways in plants. This underscores the versatility of (2R)-2,4-Dimethylpentanoic acid across multiple industries.

The biochemical significance of chiral carboxylic acids has also been highlighted in recent studies on metabolic pathways. Research indicates that compounds like (2R)-2,4-Dimethylpentanoic acid can influence key enzymatic reactions by selectively binding to specific proteins or enzymes. This selective interaction can modulate metabolic fluxes, leading to potential therapeutic benefits. For instance, studies have explored its effects on fatty acid metabolism and energy homeostasis, suggesting that it may have implications for treating metabolic disorders.

In conclusion, (2R)-2,4-Dimethylpentanoic acid (CAS No. 20075-98-3) is a multifaceted compound with significant potential in pharmaceuticals and industrial applications. Its unique stereochemistry and structural properties make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development. The growing body of research on chiral carboxylic acids highlights the importance of understanding their biological activities and synthetic methodologies. As advancements continue in chemical synthesis and biotechnology, the applications of compounds like (2R)-2,4-Dimethylpentanoic acid are expected to expand further.

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